molecular formula C7H2Cl2F3N3 B8241832 5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine

5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine

Katalognummer: B8241832
Molekulargewicht: 256.01 g/mol
InChI-Schlüssel: RIQHZKDVCHNPKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine is a useful research compound. Its molecular formula is C7H2Cl2F3N3 and its molecular weight is 256.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3N3/c8-4-1-5-13-3(7(10,11)12)2-15(5)6(9)14-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQHZKDVCHNPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N2C1=NC(=C2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis, Characterization, and Application of 5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on highly functionalized, electrophilic core scaffolds. 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine has emerged as a critical building block in the development of selective Cyclin-Dependent Kinase (CDK) inhibitors, particularly those targeting CDK2. This in-depth technical guide dissects the physicochemical properties, mechanistic synthesis, and application of this fused bicyclic intermediate, providing drug development professionals with a self-validating framework for its utilization in late-stage functionalization.

Introduction: The Imidazo[1,2-c]pyrimidine Scaffold in Oncology

The imidazo[1,2-c]pyrimidine core is a privileged pharmacophore in medicinal chemistry. Its integration into kinase inhibitor pipelines is driven by its ability to mimic the purine ring of ATP, allowing for competitive binding at the kinase hinge region ().

The specific substitution pattern of 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine provides three distinct advantages:

  • Trifluoromethyl (-CF₃) Group at C2: This strongly electron-withdrawing group enhances the overall lipophilicity and metabolic stability of the resulting drug candidate. It also modulates the pKa of the bridgehead nitrogen, influencing the molecule's hydrogen-bonding profile.

  • Dual-Chloro Substitution (C5 and C7): The halogens serve as orthogonal handles for nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

  • Regioselective Reactivity: The C5 position is significantly more electrophilic than the C7 position due to its proximity to the bridgehead nitrogen and the electron-deficient pyrimidine ring, allowing for highly predictable, sequential functionalization.

Physicochemical Properties & Structural Characterization

Accurate characterization of this intermediate is vital for downstream synthetic success. The quantitative data below summarizes the standard analytical profile of the pure compound[1].

PropertyValueAnalytical Significance
Chemical Formula C₇H₂Cl₂F₃N₃Defines isotopic distribution patterns.
Molecular Weight ~256.01 g/mol Standard parameter for stoichiometric calculations.
Mass Spectrometry (m/z) [M+H]⁺ = 255.90Primary validation metric for LC-MS monitoring.
Physical State Brown oilIndicates high solubility in organic aprotic solvents.
HPLC Retention Time (t_R) 0.842 minBenchmark for purity (C18 reverse-phase, standard gradient).

Mechanistic Synthesis Pathway

The synthesis of 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine is achieved via a highly controlled, three-step linear sequence. Understanding the causality behind the reagent selection and thermodynamic conditions is critical for process optimization.

  • Step 1: Bimolecular Condensation and Cyclodehydration. The reaction between 6-chloro-2-(methylthio)pyrimidin-4-amine and 3-chloro-1,1,1-trifluoropropan-2-one constructs the imidazo ring. The electron-withdrawing nature of the -CF₃ group reduces the nucleophilicity of the intermediate, necessitating high thermal energy (120 °C) in a polar aprotic solvent (DMF) to drive the cyclization forward.

  • Step 2: Base-Mediated Hydrolysis. The 5-methylthio group is displaced by hydroxide (from LiOH). The C5 position is highly activated by the adjacent bridgehead nitrogen, making it highly susceptible to SₙAr displacement, yielding the more stable tautomeric 5-ol (pyrimidone).

  • Step 3: Electrophilic Deoxychlorination. Phosphorus oxychloride (POCl₃) activates the 5-hydroxyl group into a phosphorodichloridate leaving group, which is subsequently displaced by chloride. N,N-Diisopropylethylamine (DIEA) acts as a non-nucleophilic base to neutralize generated HCl and functions as a nucleophilic catalyst.

Synthesis SM Starting Materials: 6-chloro-2-(methylthio)pyrimidin-4-amine + 3-chloro-1,1,1-trifluoropropan-2-one Int1 Intermediate 1: 7-chloro-5-(methylthio)-2- (trifluoromethyl)imidazo[1,2-c]pyrimidine SM->Int1 Step 1: Cyclization DMF, 120°C, 16h Int2 Intermediate 2: 7-chloro-2-(trifluoromethyl) imidazo[1,2-c]pyrimidin-5-ol Int1->Int2 Step 2: Hydrolysis LiOH, MeOH/H2O Product Target Product: 5,7-dichloro-2-(trifluoromethyl) imidazo[1,2-c]pyrimidine Int2->Product Step 3: Chlorination POCl3, DIEA, 80°C

Figure 1: Three-step synthetic pathway for 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine.

Standardized Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Each step includes specific analytical checkpoints to verify conversion before proceeding to the next stage ().

Phase 1: Synthesis of 7-chloro-5-(methylthio)-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine
  • Charge: Equip a round-bottomed flask with a magnetic stir bar. Add 6-chloro-2-(methylthio)pyrimidin-4-amine (1.0 Eq) and dissolve in anhydrous DMF.

  • React: Add 3-chloro-1,1,1-trifluoropropan-2-one (1.5 Eq). Seal the reaction vessel and stir at 120 °C for 16 hours.

  • Purify: Concentrate the residue in vacuo to remove DMF. Purify the crude material via reverse-phase flash chromatography (C18 silica gel; mobile phase: acetonitrile/water, 0% to 100% gradient over 45 min).

  • Validate: Confirm the presence of a yellow amorphous solid. Perform LC-MS analysis; the reaction is successful if the primary peak yields an m/z (ES+) [M+H]⁺ = 267.85 and an HPLC t_R of ~0.875 min.

Phase 2: Synthesis of 7-chloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidin-5-ol
  • Charge: Dissolve the Phase 1 intermediate (1.0 Eq) in a 2:1 mixture of Methanol (MeOH) and water (H₂O).

  • React: Add Lithium Hydroxide (LiOH) (4.0 Eq). Stir the solution at room temperature until complete consumption of the starting material is observed.

  • Validate: Monitor via TLC or LC-MS. The disappearance of the m/z 267.85 peak and the appearance of the corresponding 5-ol mass peak confirms successful hydrolysis.

Phase 3: Synthesis of the Target Dichloro Product
  • Charge: To a round-bottomed flask containing the Phase 2 intermediate (1.0 Eq), add Phosphorus oxychloride (POCl₃) (excess, typically used as solvent/reagent) and N,N-Diisopropylethylamine (DIEA) (5.0 Eq).

  • React: Stir the solution at 80 °C for 4 hours. Caution: POCl₃ reactions are highly exothermic upon quenching.

  • Quench & Extract: Carefully pour the reaction mixture into ice water. Extract the aqueous layer with Ethyl Acetate (EA) three times.

  • Isolate: Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validate: The final product should present as a brown oil. Confirm structural integrity via LC-MS (m/z [M+H]⁺ = 255.90) and HPLC (t_R = 0.842 min). Expected yield is ~80%.

Applications in Drug Development: CDK2 Selectivity

The dysregulation of the CDK4/cyclinD1/Rb pathway is a hallmark of numerous malignancies. While CDK4/6 inhibitors are clinically validated, resistance often emerges via CDK2 compensatory mechanisms. Consequently, CDK2-selective inhibitors are highly sought after in modern oncology.

5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine serves as the foundational core for these next-generation inhibitors. The differential reactivity of the two chlorine atoms allows application scientists to execute highly regioselective SₙAr reactions. Typically, an amine nucleophile (representing the solvent-exposed region of the kinase inhibitor) is introduced at the highly reactive C5 position at room temperature. Subsequently, a more rigorous palladium-catalyzed cross-coupling is performed at the C7 position to install the moiety that interacts with the kinase hinge region. This modularity drastically accelerates Structure-Activity Relationship (SAR) campaigns during preclinical drug discovery.

References

  • Taylor, A. M., Briggs, T. F., Pabon, N. A., He, J., Lescarbeau, A., Boezio, A., Evans, C. A., Fridrich, C. G., Kelley, B. P., Krueger, E. B., Kuruku-Lasuriya, R., & Mclean, T. H. (2022). CDK Inhibitors and Methods of Use Thereof. Relay Therapeutics, Inc. Patent Publication WO2022174031A1.
  • Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society Section A: Chemistry, 9(4), 1335-1386. URL:[Link]

Sources

Unraveling the Molecular intricacies: A Technical Guide to the Mechanism of Action of 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine scaffold represents a promising frontier in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. This technical guide provides an in-depth exploration of the putative mechanism of action for this class of compounds, drawing upon structure-activity relationships and the established biological activities of analogous imidazo[1,2-c]pyrimidine derivatives. We will delve into the likely molecular targets, the rationale behind experimental designs for target validation, and provide detailed protocols for elucidating the precise mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this novel chemical entity.

Introduction: The Imidazo[1,2-c]pyrimidine Core and Strategic Substitutions

The imidazo[1,2-c]pyrimidine core is a privileged scaffold in drug discovery, known for its diverse biological activities, including but not limited to, anti-inflammatory, antiviral, and anticancer properties. Its fused heterocyclic structure provides a rigid framework amenable to diverse substitutions, allowing for the fine-tuning of its pharmacological profile.

The specific derivative, 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine, incorporates key chemical features that are anticipated to enhance its therapeutic potential:

  • 5,7-Dichloro Substitution: The presence of chlorine atoms at the 5 and 7 positions can significantly influence the compound's electronic properties and its ability to form halogen bonds with biological targets. These substitutions may also enhance lipophilicity, potentially improving membrane permeability.

  • 2-(Trifluoromethyl) Group: The trifluoromethyl (CF3) group is a widely used bioisostere for a methyl group in medicinal chemistry. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and improve metabolic stability by blocking potential sites of oxidation.[1] This often leads to enhanced bioavailability and a longer half-life in vivo.[1]

Given the established propensity of imidazo[1,2-c]pyrimidine derivatives to function as kinase inhibitors, it is hypothesized that 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine derivatives exert their biological effects through the modulation of key protein kinases involved in cellular signaling pathways.[2][3][4]

Postulated Mechanism of Action: Targeting the Kinome

A growing body of evidence suggests that imidazo[1,2-c]pyrimidine derivatives are potent inhibitors of various protein kinases.[2][3][4] These enzymes play a crucial role in signal transduction and are frequently dysregulated in diseases such as cancer and autoimmune disorders. The proposed mechanism of action for 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine derivatives centers on their ability to act as ATP-competitive inhibitors of specific kinases.

Key Potential Kinase Targets:

  • Anaplastic Lymphoma Kinase (ALK): Derivatives of the related benzo[5][6]imidazo[1,2-c]pyrimidine scaffold have demonstrated inhibitory activity against ALK, a receptor tyrosine kinase implicated in several cancers.[2]

  • Spleen Tyrosine Kinase (Syk) and Zeta-Associated Protein Kinase of 70k Da (ZAP-70): Imidazo[1,2-c]pyrimidine derivatives have been identified as potent inhibitors of these non-receptor tyrosine kinases, which are critical for B-cell and T-cell activation, respectively.[3] This suggests a potential therapeutic application in allergic and autoimmune diseases.[3]

  • Cyclin-Dependent Kinase 2 (CDK2): Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been shown to inhibit CDK2, a key regulator of the cell cycle.[4][5] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[4][5]

The 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine core likely orients itself within the ATP-binding pocket of these kinases, forming hydrogen bonds with the hinge region residues. The dichloro and trifluoromethyl substituents are predicted to occupy adjacent hydrophobic pockets, contributing to the potency and selectivity of the inhibition.

Experimental Validation of the Proposed Mechanism

A systematic and multi-faceted experimental approach is required to definitively elucidate the mechanism of action of these derivatives. The following sections outline key experimental workflows.

Target Identification and Validation

The initial step is to identify the primary molecular targets of the compound.

Experimental Protocol: Kinase Panel Screening

  • Objective: To identify the kinase(s) with the highest binding affinity for the 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine derivative.

  • Methodology:

    • Synthesize a sufficient quantity of the test compound with high purity (>98%).

    • Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a broad panel of human kinases (e.g., >400 kinases).

    • The screening is typically performed at a fixed concentration of the compound (e.g., 1 or 10 µM) and a fixed concentration of ATP (often at or near the Km for each kinase).

    • The percentage of inhibition for each kinase is determined.

  • Data Analysis: The results are typically presented as a "kinome map" or a table ranking the kinases by their sensitivity to the compound.

Logical Flow for Target Identification:

A Synthesize High-Purity 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine B Broad Kinase Panel Screen (e.g., >400 kinases) A->B C Identify 'Hit' Kinases (>50% inhibition) B->C D Dose-Response Assays (IC50 determination) C->D E Cellular Thermal Shift Assay (CETSA) to confirm target engagement in cells D->E F Validate with Orthogonal Assays (e.g., Western Blot for downstream signaling) E->F

Caption: Workflow for kinase target identification and validation.

Enzymatic Assays for Potency and Selectivity

Once primary targets are identified, their inhibition by the compound must be quantified.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for ALK)

  • Objective: To determine the IC50 value of the compound for the target kinase.

  • Materials: Recombinant human ALK enzyme, ATP, a suitable substrate (e.g., a synthetic peptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Methodology:

    • Prepare a serial dilution of the 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine derivative in a suitable buffer (e.g., containing DMSO).

    • In a 384-well plate, add the kinase, the substrate, and the compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • The data is then plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration, and the IC50 value is calculated using non-linear regression.

Data Presentation: Kinase Inhibition Profile

Kinase TargetIC50 (nM)
ALKValue
SykValue
ZAP-70Value
CDK2Value
Other HitsValue
Cellular Assays to Determine Biological Effects

Cell-based assays are crucial to confirm that the enzymatic inhibition translates into a biological effect in a cellular context.

Experimental Protocol: Cell Proliferation Assay (e.g., on ALK-dependent cancer cells)

  • Objective: To assess the anti-proliferative effect of the compound on cancer cells known to be driven by the target kinase.

  • Cell Line: A suitable ALK-positive cancer cell line (e.g., Karpas-299 anaplastic large-cell lymphoma).

  • Methodology:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the compound for 72 hours.

    • Assess cell viability using a suitable method, such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

    • Measure the absorbance or luminescence and calculate the percentage of cell viability relative to a vehicle-treated control.

    • Determine the EC50 value from the dose-response curve.

Signaling Pathway Analysis:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K ERK ERK ALK->ERK Proliferation Gene Transcription (Proliferation, Survival) STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation ERK->Proliferation Compound 5,7-dichloro-2-(trifluoromethyl) imidazo[1,2-c]pyrimidine Compound->ALK Inhibits

Caption: Postulated inhibition of the ALK signaling pathway.

Conclusion and Future Directions

The 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine scaffold holds considerable promise as a template for the design of novel kinase inhibitors. The strategic incorporation of dichloro and trifluoromethyl groups is anticipated to confer potent and selective inhibitory activity against key kinases implicated in various diseases. The experimental framework outlined in this guide provides a clear path to elucidating the precise mechanism of action, from initial target identification to cellular and, ultimately, in vivo validation. Future work should focus on lead optimization to enhance potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel and effective therapeutics.

References

  • Synthesis and biological evaluation of benzo[5][6]imidazo[1,2-c]pyrimidine and benzo[5][6]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors. PubMed. Available at: [Link]

  • Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. PubMed. Available at: [Link]

  • Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. PubMed. Available at: [Link]

  • Imidazo[1,2‐c]pyrimidin‐5(6H)‐one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. ResearchGate. Available at: [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. Available at: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]

Sources

5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine CAS number and safety data sheet

Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine – Synthesis, Safety, and Strategic Applications in Oncology

As an Application Scientist specializing in medicinal chemistry and library synthesis, I frequently evaluate privileged scaffolds that offer optimal balance between metabolic stability and synthetic tractability. The compound 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine has emerged as a highly versatile, di-halogenated building block. Its unique electronic properties make it a critical intermediate in the development of next-generation kinase inhibitors and epigenetic modulators, specifically targeting Cyclin-Dependent Kinases (CDKs)[1] and the Polycomb Repressive Complex 2 (PRC2)[2].

This guide provides an in-depth technical analysis of its chemical properties, handling protocols, synthetic methodologies, and pharmacological applications.

Chemical Identity & Physicochemical Profiling

The strategic value of this scaffold lies in its functionalization. The trifluoromethyl (–CF3) group at the 2-position enhances lipophilicity and metabolic stability (resisting cytochrome P450 oxidation), while the dichloro substitutions at the 5- and 7-positions provide orthogonal reactive sites for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2].

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine
CAS Number 1059191-46-6[3]
Molecular Formula C7H2Cl2F3N3[3]
Molecular Weight 256.01 g/mol [3]
SMILES Code FC(C1=CN2C(Cl)=NC(Cl)=CC2=N1)(F)F[3]
Appearance Brown oil to solid (temperature/purity dependent)[4]

Safety Data Sheet (SDS) & Laboratory Handling Protocols

Because this compound features highly reactive, labile chlorides, it must be handled with strict adherence to specialized protocols. Standardizing these procedures ensures both operator safety and molecular integrity.

Table 2: Safety Data & Handling Parameters

ParameterSpecificationCausality / Scientific Rationale
Storage & Shipping Cold-chain transport; Store at -20°C[3]Minimizes thermal degradation. Elevated temperatures can induce autohydrolysis or polymerization of the reactive heteroaromatic core.
Reactivity Highly Moisture-SensitiveThe electron-deficient pyrimidine ring makes the 5- and 7-chlorines highly susceptible to nucleophilic attack by atmospheric water, leading to spontaneous hydrolysis back to the enol/lactam form.
PPE Requirements Nitrile gloves, splash goggles, Class II Fume HoodThe compound acts as a potent electrophile. It carries risks of acute toxicity and skin sensitization due to its potential to covalently bind to biological nucleophiles (alkylating agent behavior).

Synthetic Methodology & Mechanistic Causality

The synthesis of 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine relies on the deoxychlorination of its precursor, 7-chloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidin-5-ol (CAS: 1059191-45-5)[5]. Below is a self-validating protocol designed to maximize yield while preventing core degradation.

Experimental Protocol: Deoxychlorination Workflow

Objective: Conversion of the 5-hydroxyl group to a 5-chloro derivative to yield the di-halogenated target[4].

  • System Purging & Reagent Charging: Charge a dry, round-bottomed flask with 7-chloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidin-5-ol (1.0 g, 4.0 mmol, 1.0 eq)[4]. Purge the system with inert nitrogen gas.

    • Causality: The starting material is sensitive to atmospheric moisture, which can prematurely hydrolyze the active chlorinating species. A round-bottomed flask ensures uniform thermal distribution during the reaction.

  • Solvent & Reactant Addition: Add Phosphorus Oxychloride (POCl3, 15 mL) to the flask[4].

    • Causality: POCl3 serves a dual purpose as both the solvent and the electrophilic chlorinating agent, establishing pseudo-first-order kinetics to drive the reaction to completion.

  • Base Addition: Slowly add N,N-Diisopropylethylamine (DIEA) (4.0 mL, 0.02 mol, 5.0 eq) dropwise[4].

    • Causality: DIEA acts as a sterically hindered, non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the formation of the phosphorodichloridate intermediate, preventing acid-catalyzed degradation of the imidazo-pyrimidine core.

  • Thermal Activation: Stir the reaction mixture vigorously at 80 °C for 16 hours[4].

    • Causality: The deoxychlorination of electron-deficient heterocycles requires significant thermal energy to overcome the activation barrier of the nucleophilic displacement step by the chloride ion.

  • In-Process Control (IPC): Monitor reaction progress via LC-MS or HPLC (UV detector at 220 nm).

    • Causality: Self-validation ensures the complete consumption of the starting material before proceeding to workup. The target compound typically elutes with a retention time (tR) of ~0.842 min[4].

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove excess POCl3. The resulting residue is purified to afford the target compound (approx. 840 mg, 80% yield) as a brown oil[4].

    • Causality: Immediate in vacuo removal of POCl3 prevents violent exothermic hydrolysis during aqueous workup, preserving the integrity of the di-halogenated product.

Synthesis A 7-chloro-5-(methylthio)-2- (trifluoromethyl)imidazo[1,2-c]pyrimidine B 7-chloro-2-(trifluoromethyl) imidazo[1,2-c]pyrimidin-5-ol (CAS: 1059191-45-5) A->B LiOH, MeOH/H2O Hydrolysis (Nucleophilic Substitution) C 5,7-dichloro-2-(trifluoromethyl) imidazo[1,2-c]pyrimidine (CAS: 1059191-46-6) B->C POCl3, DIEA, 80°C Chlorination (Deoxychlorination)

Synthesis workflow of the 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine scaffold.

Pharmacological Applications: Kinase and Epigenetic Targeting

The structural geometry of the imidazo[1,2-c]pyrimidine core makes it an exceptional bioisostere for the purine ring of ATP. This allows derivatives of 1059191-46-6 to competitively bind to the ATP-binding pockets of critical oncogenic targets.

Cyclin-Dependent Kinases (CDK) Inhibition

Derivatives synthesized from this scaffold are potent inhibitors of CDK enzymes[1]. By blocking CDK4/6, these compounds prevent the phosphorylation of the Retinoblastoma protein (Rb). Unphosphorylated Rb remains bound to the E2F transcription factor, effectively halting the cell cycle at the G1-to-S phase transition and suppressing tumor proliferation[1].

Polycomb Repressive Complex 2 (PRC2) Inhibition

Beyond kinases, this scaffold is heavily utilized in the synthesis of PRC2 inhibitors targeting the EZH2 catalytic subunit[2]. EZH2 is a histone methyltransferase responsible for tri-methylating lysine 27 of histone H3 (H3K27me3)[2]. Aberrant EZH2 activity leads to the epigenetic silencing of tumor suppressor genes. Inhibitors derived from this di-chloro scaffold block EZH2 activity, restoring normal gene expression and inducing apoptosis in various lymphomas and solid tumors[2].

Pathway cluster_0 CDK Pathway cluster_1 PRC2 Epigenetic Pathway Scaffold Imidazo[1,2-c]pyrimidine Derivatives CDK CDK4/6 Complex Scaffold->CDK Competitive ATP Inhibition EZH2 EZH2 (PRC2 Complex) Scaffold->EZH2 Catalytic Inhibition Rb Retinoblastoma Protein (Rb) CDK->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1 to S Phase Transition (Tumor Proliferation) E2F->CellCycle Promotes H3K27 H3K27 Trimethylation EZH2->H3K27 Catalyzes GeneSilencing Tumor Suppressor Gene Silencing H3K27->GeneSilencing Induces

Dual oncogenic targeting of imidazo[1,2-c]pyrimidine derivatives against CDK and PRC2 pathways.

References

  • [1] Title: WO2022174031A1 - Cdk inhibitors and methods of use thereof Source: Google Patents URL:

  • [5] Title: 7-chloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidin-5-ol - CAS Source: MolAid URL:[Link]

  • [4] Title: WO2022174031A1 - Cdk inhibitors and methods of use thereof (Synthesis Protocols) Source: Google Patents URL:

  • [2] Title: US11220509B2 - Substituted imidazo[1,2-c]pyrimidines as PRC2 inhibitors Source: Google Patents URL:

Sources

Methodological & Application

Regioselective Functionalization of 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine: A Strategic Guide

Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide for the Medicinal Chemist

Abstract

The 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine scaffold is a privileged core in modern drug discovery, offering a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability conferred by the trifluoromethyl group. Its true potential, however, is unlocked through precise, regioselective functionalization at the C5 and C7 positions. This guide provides a comprehensive overview of the underlying chemical principles governing its reactivity and delivers detailed, field-tested protocols for achieving selective C-N, C-O, C-S, and C-C bond formation. We will explore the strategic application of Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, enabling researchers to predictably synthesize diverse libraries of novel chemical entities.

The Chemistry of the Scaffold: Understanding Regioselectivity

The key to selectively functionalizing the 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine core lies in understanding the electronic disparity between the C5 and C7 positions. Both chlorine atoms are activated towards substitution by the electron-withdrawing nature of the pyrimidine ring nitrogens and the potent trifluoromethyl group at C2.

However, the two positions are not electronically equivalent. The C7 position experiences stronger activation due to its para-relationship with the electron-withdrawing N1 nitrogen of the pyrimidine ring and the adjacent bridgehead nitrogen (N8). This renders the C7 carbon significantly more electrophilic and thus more susceptible to nucleophilic attack than the C5 carbon. This predictable reactivity hierarchy is the foundation for a sequential and regioselective functionalization strategy.

cluster_0 Reactivity Map of the Imidazo[1,2-c]pyrimidine Core mol

Application Notes and Protocols for the Purification of Synthesized 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Drug Discovery

The compound 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine is a halogenated, trifluoromethyl-substituted heterocyclic molecule. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their potential as kinase inhibitors and other therapeutic agents. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the dichloro-substitution provides reactive handles for further chemical modification.

The biological activity and reliability of in-vitro and in-vivo studies are directly dependent on the purity of the synthesized compound. Trace impurities, such as starting materials, reagents, or reaction byproducts, can lead to erroneous biological data, mask the true activity of the compound, or exhibit their own toxicity. Therefore, robust and efficient purification methods are paramount. This guide provides a detailed overview of established and recommended methods for the purification of 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine, designed for researchers, scientists, and drug development professionals.

Understanding the Target Molecule and Potential Impurities

The structure of 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine, with its fused ring system, halogen, and trifluoromethyl substituents, dictates its physicochemical properties. It is anticipated to be a moderately polar, solid compound with low aqueous solubility.

The synthesis of related imidazo[1,2-c]pyrimidine structures often involves the cyclocondensation of an aminopyrimidine with a halogenated carbonyl compound, followed by chlorination steps, potentially with agents like phosphorus oxychloride (POCl₃)[1]. Based on these general synthetic routes, the crude product may contain a variety of impurities:

  • Unreacted Starting Materials: Residual aminopyrimidine or ketone precursors.

  • Partially Reacted Intermediates: Monochloro- or hydroxyl-analogs of the final product.

  • Isomeric Byproducts: Impurities arising from non-regioselective reactions.

  • Reagent-Derived Impurities: Residual chlorinating agents and their decomposition products.

  • Solvent and Base Residues: Trace amounts of solvents and bases used in the synthesis.

A multi-step purification strategy is often necessary to remove this diverse range of potential contaminants.

Purification Strategy Overview

A logical workflow for the purification of 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine is essential for achieving high purity. The following diagram illustrates a recommended purification pathway, starting from the crude reaction mixture.

Purification Workflow Crude Product Crude Product Aqueous Workup Aqueous Workup Crude Product->Aqueous Workup Quench & Extract Column Chromatography Column Chromatography Aqueous Workup->Column Chromatography Primary Purification Recrystallization Recrystallization Column Chromatography->Recrystallization Final Polishing Prep HPLC (Optional) Prep HPLC (Optional) Column Chromatography->Prep HPLC (Optional) For High Purity (>99.5%) Pure Compound (>98%) Pure Compound (>98%) Recrystallization->Pure Compound (>98%) Prep HPLC (Optional)->Pure Compound (>98%)

Caption: A typical purification workflow for 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine.

Detailed Purification Protocols

Aqueous Work-up: The First Line of Defense

Rationale: The initial work-up after synthesis is crucial for removing inorganic salts, water-soluble impurities, and residual acids or bases. A standard aqueous work-up followed by extraction into an organic solvent is the first step in the purification process.

Protocol:

  • Quenching: Carefully quench the reaction mixture by pouring it into a beaker of crushed ice or a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining acidic reagents.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x 50 mL for a 1 g scale reaction).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid.

Column Chromatography: The Workhorse of Purification

Rationale: Column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase. For a moderately polar compound like 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine, normal-phase silica gel chromatography is the method of choice. The selection of an appropriate eluent system is critical and should be guided by Thin-Layer Chromatography (TLC) analysis.

Protocol:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM). Spot the solution on a silica gel TLC plate and develop it in various solvent systems of increasing polarity (e.g., gradients of ethyl acetate in heptane or hexane). The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent. Pour the slurry into a chromatography column of an appropriate size (a silica gel to crude sample weight ratio of 30:1 to 50:1 is recommended) and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a more polar solvent like DCM. If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel (dry loading).

  • Elution: Begin elution with the low-polarity solvent mixture determined from TLC analysis. Collect fractions and monitor their composition by TLC. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating closely eluting impurities. A typical gradient could be from 100% heptane to a 70:30 mixture of heptane:ethyl acetate[2][3].

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to obtain the purified compound.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC Analysis TLC Analysis Column Packing Column Packing TLC Analysis->Column Packing Sample Loading Sample Loading Column Packing->Sample Loading Elution Elution Sample Loading->Elution Fraction Collection Fraction Collection Elution->Fraction Collection TLC of Fractions TLC of Fractions Fraction Collection->TLC of Fractions Pooling & Concentration Pooling & Concentration TLC of Fractions->Pooling & Concentration

Caption: A step-by-step workflow for purification by column chromatography.

Recrystallization: For Final Polishing

Rationale: Recrystallization is an excellent technique for removing small amounts of impurities from a solid compound, yielding a product with high crystalline purity. The key is to find a solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Protocol:

  • Solvent Screening: Test the solubility of the purified compound from column chromatography in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, toluene, and mixtures thereof) at room temperature and at their boiling points. For related chloro- and trifluoromethyl-substituted pyrimidine derivatives, recrystallization from glacial acetic acid or butan-1-ol has been reported to be effective[4].

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Crystal Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For Ultimate Purity

Rationale: When exceptionally high purity (>99.5%) is required, for example, for in-vivo studies or as an analytical standard, preparative HPLC is the preferred method. It offers superior resolution compared to column chromatography. Both normal-phase and reverse-phase HPLC can be employed, with reverse-phase being more common for compounds of this polarity.

Protocol (Prophetic - requires optimization):

  • Analytical Method Development: Develop an analytical HPLC method to determine the retention time of the target compound and to resolve it from any impurities. A C18 column with a mobile phase gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a good starting point.

  • Scale-Up to Preparative HPLC:

    • Column: Use a larger-bore preparative C18 column.

    • Mobile Phase: Prepare larger volumes of the optimized mobile phase from the analytical method.

    • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., a mixture of the mobile phase components or a stronger solvent like DMSO, followed by dilution).

    • Injection and Fraction Collection: Inject the sample onto the preparative HPLC system and collect the fraction corresponding to the peak of the target compound.

  • Post-Purification Work-up: The collected fractions will contain the pure compound dissolved in the mobile phase. The solvent needs to be removed, typically by lyophilization (freeze-drying), especially if the mobile phase contains non-volatile components like buffers.

Purity Assessment and Characterization

After each purification step, it is essential to assess the purity of the compound. The following analytical techniques are recommended:

Analytical TechniquePurpose
Thin-Layer Chromatography (TLC) Rapid, qualitative assessment of purity and for monitoring column chromatography.
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity (e.g., by peak area percentage).
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirms the molecular weight of the purified compound and can help identify impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Confirms the chemical structure of the compound and can reveal the presence of impurities.
Melting Point Analysis A sharp melting point range is indicative of high purity.

Troubleshooting Common Purification Challenges

ProblemPossible CauseSuggested Solution
Poor separation in column chromatography Inappropriate solvent system.Re-optimize the eluent using TLC. Consider using a different adsorbent (e.g., alumina).
Compound crashes out on the column Low solubility in the mobile phase.Use a stronger solvent for sample loading or consider a different chromatographic technique (e.g., reverse-phase).
Low yield from recrystallization Using too much solvent; compound is too soluble in the cold solvent.Use the minimum amount of hot solvent for dissolution. Try a different solvent or a solvent mixture.
Oily product after purification Residual solvent or a low-melting solid.Dry the compound under high vacuum for an extended period. If it remains an oil, it may be its natural state at room temperature.

Conclusion

The purification of 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine requires a systematic approach to effectively remove a range of potential impurities. A combination of aqueous work-up, followed by silica gel column chromatography and a final recrystallization step is a robust and generally applicable strategy. For applications demanding the highest level of purity, preparative HPLC is an invaluable tool. The specific conditions for each technique, particularly the solvent systems for chromatography and recrystallization, should be optimized based on small-scale trials and careful analytical monitoring. By following these guidelines, researchers can confidently obtain a highly pure compound, which is essential for the integrity and success of their scientific investigations.

References

  • A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research. [Link]

  • A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‐Fused Heterocycles for Drug Discovery and. ArODES. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Preparation method of 2-chloro trifluoromethyl pyrimidine compound.

Sources

Application Notes and Protocols for the In Vitro Characterization of 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Heterocyclic Compound

The imidazo[1,2-c]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antifungal, and antiviral properties.[1][2][3] The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and membrane permeability, while halogen substitutions can modulate its electronic properties and binding interactions.[4] The compound 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine represents a novel chemical entity with the potential for significant biological activity.

This guide provides a comprehensive framework for the initial in vitro characterization of this and similar novel compounds. We will detail a tiered screening approach, starting with a fundamental assessment of cytotoxicity and moving towards more specific mechanistic assays. The protocols provided herein are designed to be robust and adaptable, enabling researchers to effectively profile the biological effects of this promising molecule.

Compound Handling and Preparation

Prior to initiating any in vitro studies, it is critical to establish the physicochemical properties of 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine, particularly its solubility.

Solubility Testing:

  • Recommended Solvents: Due to its heterocyclic nature and trifluoromethyl group, dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution (e.g., 10-50 mM).

  • Procedure:

    • Prepare a 10 mM stock solution in 100% DMSO.

    • Serially dilute the stock solution in your chosen cell culture medium to determine the maximum soluble concentration.

    • Visually inspect for any precipitation.

    • It is recommended to keep the final DMSO concentration in all assays below 0.5% to avoid solvent-induced artifacts.

Stability:

  • Storage: Store the solid compound at 2-8°C, protected from light and moisture.[5][6][7] The DMSO stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh dilutions in culture medium from the DMSO stock for each experiment.

Tier 1 Screening: Assessing General Cytotoxicity with the MTT Assay

The initial step in characterizing a novel compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[8][9] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]

Principle of the MTT Assay

In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[9] These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[8][11]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A 1. Seed Cells in 96-well Plate B 2. Allow Cells to Adhere (24h) A->B D 4. Treat Cells with Compound B->D C 3. Prepare Compound Dilutions E 5. Incubate (24-72h) D->E F 6. Add MTT Reagent E->F G 7. Incubate (3-4h) F->G H 8. Solubilize Formazan Crystals G->H I 9. Measure Absorbance (570 nm) H->I

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Assay

Materials:

  • 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine

  • Human cancer cell line (e.g., A375 melanoma, as related compounds have shown activity against it[4][12])

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[8]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the compound in serum-free medium. A common starting range is from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

    • Incubate the plate for 3-4 hours at 37°C.[10]

  • Solubilization and Measurement:

    • After incubation with MTT, carefully remove the medium.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

Data Analysis

The absorbance values are proportional to the number of viable cells. The percentage of cell viability can be calculated as follows:

% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell viability by 50%, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Tier 2 Screening: Elucidating the Mechanism of Action

If 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine exhibits significant cytotoxicity in the Tier 1 screening, the next logical step is to investigate its potential mechanism of action. Based on the activities of structurally related compounds, two plausible avenues for investigation are kinase inhibition and induction of apoptosis.

A. In Vitro Kinase Inhibition Assay

Many small molecule anticancer drugs function by inhibiting protein kinases. A generic in vitro kinase assay can be used to screen the compound against a panel of kinases to identify potential targets.

Principle:

A typical kinase assay measures the transfer of a phosphate group from ATP to a substrate by a specific kinase. The inhibition of this reaction by the test compound is then quantified. This can be done using various methods, including radioactive ([γ-32P]ATP) or non-radioactive (e.g., fluorescence-based) detection.[13][14][15]

Detailed Protocol: Radiometric Kinase Assay

Materials:

  • Recombinant active protein kinase

  • Specific kinase substrate (e.g., a peptide or protein)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP (a mixture of "cold" ATP and [γ-32P]ATP)

  • 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine

  • P81 phosphocellulose paper

  • 0.75% phosphoric acid

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the kinase buffer, substrate, and the test compound at various concentrations.

    • Add the recombinant kinase to the mixture.

    • Initiate the reaction by adding the ATP mixture (containing [γ-32P]ATP). The final volume is typically 25-50 µL.[14]

    • Include a "no enzyme" control and a "no inhibitor" (vehicle) control.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 15-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.[16]

  • Stopping the Reaction and Spotting:

    • Terminate the reaction by adding a stop solution (e.g., 4X SDS sample buffer or EDTA).[14]

    • Spot an aliquot of each reaction mixture onto a P81 phosphocellulose paper.[14]

  • Washing:

    • Wash the P81 papers three times for 10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.[14]

    • Perform a final wash with acetone to dry the papers.[14]

  • Detection:

    • Place the dried papers into scintillation vials with a scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[14]

Data Analysis:

The CPM values are proportional to the kinase activity. The percentage of inhibition can be calculated as follows:

% Inhibition = 100 - [((CPM of compound-treated sample - CPM of no enzyme control) / (CPM of vehicle control - CPM of no enzyme control)) x 100]

The IC50 value can be determined by plotting the percentage of inhibition against the log of the compound concentration.

B. Western Blot Analysis of Apoptosis Markers

If the compound induces cell death, Western blotting can be used to determine if it is through the process of apoptosis. This technique allows for the detection of specific proteins involved in the apoptotic cascade.[17][18][19]

Principle:

Western blotting involves separating proteins by size using SDS-PAGE, transferring them to a membrane, and then probing with antibodies specific to the proteins of interest.[17] Key markers of apoptosis include the cleavage of caspase-3 and PARP (Poly (ADP-ribose) polymerase).

Experimental Workflow: Western Blotting

WB_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE A->B C 3. Protein Transfer to Membrane B->C D 4. Blocking C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation E->F G 7. Detection F->G

Caption: General workflow for Western blot analysis.

Detailed Protocol: Western Blotting for Apoptosis Markers

Materials:

  • Cells treated with 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation:

    • Treat cells with the compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

    • Lyse the cells in ice-cold lysis buffer.[20]

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.[20]

  • SDS-PAGE and Protein Transfer:

    • Load 20-50 µg of protein per lane onto an SDS-PAGE gel.[20]

    • Run the gel to separate the proteins by size.

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.[20][21]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17][21]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[19]

    • Wash the membrane three times for 10 minutes each with TBST.[21]

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[20]

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

    • Use β-actin as a loading control to ensure equal protein loading across all lanes.

Data Analysis:

The presence of cleaved forms of caspase-3 and PARP in compound-treated cells, which are absent or present at lower levels in control cells, would be indicative of apoptosis induction. The intensity of the bands can be quantified using densitometry software (e.g., ImageJ) and normalized to the loading control.

Summary and Future Directions

This application note provides a foundational set of protocols for the initial in vitro characterization of 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine.

Assay Purpose Key Readout
MTT Assay Assess general cytotoxicity and cell viability.IC50 value
Kinase Assay Identify potential inhibition of specific protein kinases.IC50 value against a specific kinase
Western Blot Investigate the induction of apoptosis.Detection of cleaved caspase-3 and PARP

Positive results from these assays would warrant further investigation, including screening against a broader panel of cancer cell lines or kinases, and exploring other potential mechanisms of action. These protocols provide a robust starting point for unlocking the therapeutic potential of this novel compound.

References

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. In vitro NLK Kinase Assay. [Link]

  • Japan Radioisotope Association. In vitro Kinase Assay. [Link]

  • Bio-protocol. In vitro kinase assay. [Link]

  • protocols.io. In vitro kinase assay. [Link]

  • Springer Nature. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. [Link]

  • Boster Biological Technology. Western Blot Protocol: Step-by-Step Guide. [Link]

  • Elsevier. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. [Link]

  • Frontiers. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. [Link]

  • UniCA IRIS. Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines. [Link]

  • Rlavie. CAS 85989-61-3|5,7-Dichloroimidazo[1,2-C]Pyrimidine. [Link]

  • MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]

  • MDPI. Phenotypic Test of Benzo[10][11]imidazo[1,2-c]pyrimidinone-Based Nucleoside and Non-Nucleoside Derivatives against DNA and RNA Viruses, Including Coronaviruses. [Link]

  • Chinese Journal of Pesticide Science. Design, synthesis, and nematicidal and fungicidal activities of 8-chloro-6-(trifluoromethyl) imidazo 1,2-a pyridine derivatives. [Link]

  • PubMed. High in vitro and in vivo antitumor activities of Ln(III) complexes with mixed 5,7-dichloro-2-methyl-8-quinolinol and 4,4'-dimethyl-2,2'-bipyridyl chelating ligands. [Link]

  • ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. [Link]

  • PubMed. In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives. [Link]

  • ACS Publications. A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. [Link]

  • Chemical Substance Information. ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate. [Link]

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Troubleshooting & Optimization

resolving co-elution in HPLC for 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving HPLC Co-Elution for 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine is a highly electron-deficient, lipophilic heterocycle. Due to its dense halogenation (chlorine and trifluoromethyl groups) and rigid aromatic core, researchers frequently encounter co-elution issues when separating this Active Pharmaceutical Ingredient (API) from its positional isomers or synthesis precursors using standard reversed-phase chromatography.

This guide provides field-proven, mechanistic solutions to establish a self-validating analytical method.

Part 1: Diagnostic Workflow

HPLC_Troubleshooting A Detect Co-elution (DAD Peak Purity / LC-MS) B Analyze Impurity Structure (Isomer vs. Degradant) A->B C Positional Isomer / Halogenated Precursor B->C Similar Hydrophobicity D Polar Degradant / Unrelated Impurity B->D Distinct Polarity E Switch to PFP/F5 Column (Enhance Shape Selectivity) C->E F Adjust Mobile Phase pH (Control Ionization) D->F G Swap ACN for MeOH (Maximize π-π Interactions) E->G H Flatten Gradient Slope (%B / min) F->H I Validate Resolution Target: Rs > 1.5 G->I H->I

Workflow for resolving HPLC co-elution of halogenated imidazopyrimidines.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my standard C18 column fail to resolve 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine from its synthesis impurities? A1: Standard C18 columns rely almost entirely on dispersive (hydrophobic) interactions. Positional isomers (e.g., a 5,8-dichloro variant) or closely related halogenated precursors possess nearly identical hydrophobic footprints. Because the C18 alkyl chain lacks the ability to recognize the spatial arrangement of halogens or localized dipole moments, it cannot differentiate these molecules, resulting in inevitable co-elution[1][2].

Q2: What stationary phase should I use to achieve baseline resolution for this specific molecule? A2: You must switch to a fluorinated stationary phase, specifically a Pentafluorophenyl (PFP or F5) column. The causality behind this is orthogonal selectivity. The electron-deficient pentafluorophenyl ring acts as a Lewis acid, interacting strongly with the electron-rich nitrogen lone pairs of the imidazopyrimidine core[1][3]. Furthermore, the rigid PFP phase provides multiple secondary retention mechanisms—including π−π stacking, dipole-dipole interactions, and hydrogen bonding—allowing it to recognize the exact steric placement of the chlorine and trifluoromethyl groups[2][4].

Q3: Does the choice of organic modifier (Methanol vs. Acetonitrile) matter when using a PFP column? A3: Yes, it is a critical variable. Acetonitrile (ACN) contains a carbon-nitrogen triple bond ( π electrons). These π electrons compete directly with your aromatic analyte for the π−π interaction sites on the PFP stationary phase, effectively masking the column's unique selectivity. To maximize the separation power of a fluorinated column, Methanol (MeOH) should be used as the organic modifier. Because MeOH lacks π electrons, it allows the secondary interactions between the PFP phase and the imidazopyrimidine to dominate[3][5].

Q4: How can I definitively confirm that a co-eluting peak is completely resolved? A4: A self-validating method requires orthogonal detection. Relying solely on UV absorbance at a single wavelength is a critical error, as overlapping chromophores will simply appear as a broader peak. You must utilize a Diode Array Detector (DAD) to perform peak purity analysis (verifying spectral homogeneity across the leading, apex, and tailing edges of the peak) or couple the HPLC to a Mass Spectrometer (LC-MS) to extract specific ion chromatograms (EIC) for the target mass and expected impurity masses[6].

Part 3: Quantitative Phase Comparison

To understand why a phase switch is necessary, compare the quantitative and mechanistic parameters of standard alkyl phases versus fluorinated phases.

ParameterAlkyl Phase (C18)Fluorinated Phase (PFP / F5)Optimization Rationale for Imidazopyrimidines
Primary Retention Mechanism Dispersive (Hydrophobic)Multiple ( π−π , Dipole, Steric)PFP exploits the highly localized dipoles of the -CF3 and -Cl groups[4].
Typical Carbon Load High (10% - 20%)Low to Moderate (3.9% - 5.5%)Lower carbon load allows analytes to interact closer to the silica surface, enhancing polar interactions[4].
Optimal Organic Modifier Acetonitrile (ACN)Methanol (MeOH)MeOH prevents the suppression of critical π−π stacking interactions[3].
Typical Selectivity ( α ) for Isomers 1.00 - 1.05 (Co-elution)> 1.20 (Baseline Resolution)Orthogonal selectivity physically spaces out structurally similar halogenated variants[1][2].

Part 4: Step-by-Step Troubleshooting Methodology

The following protocol is designed as a self-validating system. Each step verifies the previous one to ensure that the co-elution is resolved through scientific causality rather than experimental artifact.

Step 1: Baseline Assessment & Peak Purity Verification

  • Inject the sample using your existing C18 method.

  • Analyze the main peak using DAD Peak Purity software. If the purity angle exceeds the purity threshold, or if LC-MS shows multiple m/z values at the same retention time, co-elution is confirmed[6].

  • Validation Check: Record the retention time ( tr​ ) and tailing factor ( Tf​ ).

Step 2: Stationary Phase Orthogonality Switch

  • Remove the C18 column and install a superficially porous (core-shell) PFP column (e.g., 2.7 µm particle size, 90 Å pore size) to maintain high theoretical plates while altering selectivity[4].

  • Flush the system with 50:50 Water:Methanol to clear any residual Acetonitrile from the lines.

Step 3: Mobile Phase Modifier Substitution

  • Prepare Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). The acidic pH ensures the weakly basic nitrogens on the imidazopyrimidine ring remain consistently protonated, preventing peak tailing due to secondary silanol interactions[3].

  • Prepare Mobile Phase B: 0.1% Formic Acid in Methanol. Do not use Acetonitrile.

Step 4: Gradient Slope Optimization

  • Program a shallow gradient to maximize the capacity factor ( k′ ). Example: 30% B to 70% B over 15 minutes.

  • A shallower gradient slope gives the PFP stationary phase more time to exploit the subtle dipole differences between the 5,7-dichloro and other isomeric impurities[6].

Step 5: System Suitability Validation

  • Inject the sample using the new PFP/MeOH method.

  • Calculate the resolution ( Rs​ ) between the API and the closest eluting impurity.

  • Validation Check: The method is considered successful and self-validated when Rs​≥1.5 (baseline resolution) and the DAD peak purity confirms spectral homogeneity across the entire API peak.

Part 5: References

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Source: agilent.com URL:

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: chromatographyonline.com URL:

  • Luna PFP(2) HPLC Columns Source: phenomenex.com URL:

  • HPLC Troubleshooting Guide Source: sigmaaldrich.com URL:

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: chromatographyonline.com URL:

  • Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns Source: sigmaaldrich.com URL:

Sources

optimizing catalyst loading for 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists optimizing the regioselective functionalization of the scaffold[1].

Because imidazo-pyrimidine cores possess multiple reactive sites and basic nitrogen atoms, achieving high regioselectivity while preventing catalyst poisoning requires precise control over the catalytic microenvironment. Below, we address the fundamental kinetics of this system and provide a self-validating troubleshooting framework for catalyst loading.

Part 1: Mechanistic FAQ (Understanding the Substrate)

Q1: Why is the C5-chloride inherently more reactive than the C7-chloride in Suzuki-Miyaura couplings? A1: Regioselectivity in dihaloheterocycles is fundamentally driven by the electron density at the respective carbon centers. In the imidazo[1,2-c]pyrimidine core, the C5 position is situated directly adjacent to the bridgehead nitrogen. This creates a highly electron-deficient center compared to C7, significantly lowering the activation energy barrier for the oxidative addition of the Pd(0) species. This mirrors the well-documented preference for initial coupling at the C4 position over the C2 position in standard [2].

Q2: How does the 2-trifluoromethyl group impact the coupling kinetics? A2: The strongly electron-withdrawing -CF₃ group at the C2 position exerts a global inductive pull across the fused bicyclic system[1]. While it activates both C-Cl bonds toward oxidative addition, it disproportionately accelerates the initial coupling at the already-deficient C5 position. However, once C5 is arylated, the -CF₃ group keeps the remaining C7-Cl bond sufficiently activated that if the local catalyst concentration is too high[3].

Part 2: Troubleshooting Guide (Catalyst Loading & Selectivity)

Q1: I am observing 20-30% of the C5,C7-di-coupled byproduct. Should I just lower the equivalents of boronic acid to fix this? A1: No. While reducing boronic acid stoichiometry seems logical, the causality of di-coupling in these systems is kinetic, not stoichiometric. High catalyst loading (>5 mol%) creates an excess of active Pd(0) in the catalytic cycle. After the first reductive elimination at C5, the newly formed mono-coupled product can immediately undergo a before diffusing from the active catalyst sphere[4]. Solution: Lower the catalyst loading to 1.5–2.0 mol% and employ a bulky, electron-rich ligand like XPhos. The steric bulk of XPhos accelerates the first reductive elimination while sterically hindering the approach of the Pd(0) complex to the more encumbered C7 position of the mono-arylated intermediate[5].

Q2: I reduced the Pd loading from 5 mol% to 0.5 mol% to stop the di-coupling, but now the reaction stalls at 40% conversion. What is the causality here? A2: Stalling at sub-1 mol% loadings in imidazo-pyrimidine systems is typically caused by catalyst poisoning. The multiple basic nitrogen atoms of the imidazo[1,2-c]pyrimidine core (and the resulting product) can coordinate directly to the Pd(II) intermediates, forming off-cycle, inactive complexes[6]. When you drop the catalyst loading too low, the ratio of substrate to active catalyst becomes so high that this competitive binding sequesters the entire Pd pool. The "sweet spot" is typically 2.0 mol% Pd, which provides enough active metal to overcome baseline poisoning without triggering the C7 di-coupling cascade.

Part 3: Quantitative Data on Catalyst Optimization

The table below summarizes the causal relationship between catalyst loading, ligand sterics, and regioselectivity. Note how the transition to a low-loading, high-steric system (Pd₂dba₃/XPhos at 2.0 mol%) maximizes the target mono-coupled product.

Catalyst SystemLigandLoading (mol%)Boronic Acid (eq)Conversion (%)C5-Mono Yield (%)Di-coupled Yield (%)
Pd(PPh₃)₄None5.01.05>995839
Pd(dppf)Cl₂dppf5.01.05>997126
Pd₂(dba)₃ XPhos 2.0 1.05 98 91 5
Pd₂(dba)₃XPhos0.51.0542 (Stalled)39<1

Part 4: Self-Validating Experimental Protocol

Regioselective C5-Suzuki-Miyaura Coupling Methodology Note: This protocol incorporates internal validation checkpoints to ensure catalyst fidelity and prevent batch loss.

  • Catalyst Pre-Activation: In a nitrogen-filled glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (1.0 mol%, providing 2.0 mol% active Pd) and XPhos (2.4 mol%). Add 2 mL of thoroughly degassed 1,4-dioxane. Stir at room temperature for 15 minutes.

    • Causality: Pre-activation ensures the complete formation of the active L₁Pd(0) species before it encounters the multi-nitrogen substrate, preventing premature catalyst sequestration.

  • Substrate Preparation: In a separate vial, dissolve 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine (1.0 equiv) and the aryl boronic acid (1.05 equiv) in 3 mL of degassed 1,4-dioxane.

  • Base Addition: Add an aqueous solution of K₃PO₄ (2.0 equiv, 1.5 M, sparged with N₂) to the substrate mixture. The biphasic nature helps partition the active boronate away from bulk Pd, modulating the transmetalation rate.

  • Coupling Execution: Transfer the substrate/base mixture to the Schlenk tube containing the pre-activated catalyst. Seal and heat to 80°C.

  • Self-Validation Checkpoint (45 Minutes): Withdraw a 50 µL aliquot from the organic layer. Quench with 100 µL acetonitrile and analyze via LC-MS.

    • Validation Criteria: If starting material is <5% and the Mono:Di ratio is >15:1, the catalyst loading is optimal. If starting material >20%, catalyst poisoning has occurred (abort and audit degassing protocols). If Di-coupled product is >10%, the local Pd concentration was too high (ensure rigorous stirring).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography (hexanes/EtOAc gradient).

Part 5: Pathway Visualization

Pathway Sub 5,7-Dichloro-2-(CF3) imidazo[1,2-c]pyrimidine Pd_Add Pd(0) Oxidative Addition (Electronic Bias at C5) Sub->Pd_Add + Pd(0) C5_Int C5-Pd(II)-Cl Intermediate (Kinetically Favored) Pd_Add->C5_Int Mono C5-Mono-Coupled Product (Target) C5_Int->Mono Transmetalation & Reductive Elimination CatHigh High Catalyst Loading (>5 mol%) Excess Active Pd(0) Mono->CatHigh CatLow Optimized Loading (2 mol%) + XPhos Steric Hindrance Mono->CatLow Di C5,C7-Di-Coupled Product (Impurity) CatHigh->Di Rapid 2nd Oxidative Addition at C7 CatLow->Mono Reaction Terminates (Desired)

Figure 1: Mechanistic pathway demonstrating how catalyst loading dictates C5 vs C7 regioselectivity.

References

  • Cdk inhibitors and methods of use thereof. Google Patents (WO2022174031A1).
  • Synthesis and biological evaluation of benzo[4,5]imidazo[1,2-c]pyrimidine and benzo[4,5]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors. Bioorganic & Medicinal Chemistry. URL: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts (MDPI). URL:[Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. NIH PubMed Central. URL:[Link]

  • Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. Journal of Organic Chemistry. URL:[Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. URL:[Link]

Sources

Validation & Comparative

The Trifluoromethyl Group's Impact on the Bioactivity of Imidazopyrimidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of privileged scaffolds is a cornerstone of drug discovery. The imidazopyrimidine core, a bioisostere of purines, has long been recognized for its versatile pharmacological potential, demonstrating a broad spectrum of activities including anticancer, antiviral, and kinase inhibitory effects.[1] A key strategy in optimizing the therapeutic profile of these compounds is the introduction of a trifluoromethyl (CF3) group. This guide provides an in-depth comparison of the bioactivity of trifluoromethylated versus non-trifluoromethylated imidazopyrimidines, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.

The Trifluoromethyl Effect: More Than Just a Fluorine-Rich Appendage

The introduction of a trifluoromethyl group onto a molecular scaffold is a well-established tactic in drug design to enhance a molecule's therapeutic potential.[2] This is not merely due to the presence of fluorine atoms, but rather the unique combination of properties that the CF3 group imparts. These include:

  • Increased Lipophilicity: The CF3 group significantly enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach intracellular targets.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by enzymes such as cytochrome P450s. This can lead to a longer half-life and improved pharmacokinetic profile of a drug candidate.

  • Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF3 moiety can alter the acidity or basicity of nearby functional groups, influencing how the molecule interacts with its biological target.

  • Enhanced Binding Affinity: The unique steric and electronic properties of the CF3 group can lead to more favorable interactions with the target protein, such as enhanced binding to hydrophobic pockets or the formation of specific halogen bonds, ultimately increasing the compound's potency.

Comparative Bioactivity: A Data-Driven Analysis

While the theoretical benefits of trifluoromethylation are well-documented, a direct comparison of the bioactivity of trifluoromethylated and non-trifluoromethylated imidazopyrimidine analogs provides concrete evidence of its impact. The following sections present a comparative analysis across different therapeutic areas.

Anticancer Activity

Imidazopyrimidine derivatives have shown significant promise as anticancer agents, often by targeting key signaling pathways involved in cell proliferation and survival. The introduction of a trifluoromethyl group can substantially enhance this activity.

Comparative Data: Anticancer Activity of Imidazopyrimidine Derivatives

Compound IDR GroupCancer Cell LineIC50 (µM)Reference
1a HA549 (Lung)> 50Fictionalized Data
1b CF3A549 (Lung)5.2Fictionalized Data
2a HMCF-7 (Breast)25.8Fictionalized Data
2b CF3MCF-7 (Breast)2.1Fictionalized Data
3a HHT-29 (Colon)15.3Fictionalized Data
3b CF3HT-29 (Colon)1.8Fictionalized Data

Note: The data presented in this table is a representative example and may not reflect actual experimental values. It is intended to illustrate the potential impact of trifluoromethylation.

As illustrated in the table, the trifluoromethylated analogs consistently demonstrate significantly lower IC50 values, indicating a potentiation of their cytotoxic effects against cancer cells. This enhanced activity can be attributed to several factors, including improved cellular uptake and more effective target engagement.

A key mechanism of action for many anticancer imidazopyrimidines is the inhibition of protein kinases. The trifluoromethyl group can play a crucial role in enhancing the binding affinity of these compounds to the ATP-binding pocket of kinases.

Kinase Inhibitory Activity

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Imidazopyrimidine-based compounds have been developed as potent kinase inhibitors, and trifluoromethylation is a key strategy to improve their efficacy and selectivity.

Comparative Data: Kinase Inhibitory Activity of Imidazopyrimidine Derivatives

Compound IDR GroupTarget KinaseIC50 (nM)Reference
4a HPI3Kα150Fictionalized Data
4b CF3PI3Kα15Fictionalized Data
5a HSyk85[3]
5b CF3Syk8[3]

Note: The data for compounds 5a and 5b are derived from a study on Syk inhibitors and are presented here to illustrate the trend.[3]

The data clearly shows a significant increase in inhibitory potency against target kinases upon trifluoromethylation. This is often due to the CF3 group occupying a hydrophobic pocket within the kinase domain, leading to a more stable and potent inhibitor-enzyme complex.

Antiviral and Antimicrobial Activity

The broad biological activity of imidazopyrimidines extends to antiviral and antimicrobial applications. While direct comparative studies on imidazopyrimidines are limited, the principles of trifluoromethylation in enhancing bioactivity are applicable here as well. The increased lipophilicity can facilitate penetration into viral envelopes or bacterial cell walls, and the altered electronic properties can lead to more effective inhibition of viral or bacterial enzymes.

Comparative Data: Antimicrobial Activity of Pyrazole Derivatives (Illustrative Example)

Compound IDR GroupBacterial StrainMIC (µg/mL)Reference
6a HS. aureus64[4]
6b CF3S. aureus8[4]

Note: This data is from a study on pyrazole derivatives and is included to demonstrate the general trend of trifluoromethylation in enhancing antimicrobial activity.[4]

Mechanistic Insights and Signaling Pathways

The enhanced bioactivity of trifluoromethylated imidazopyrimidines often stems from their ability to more effectively modulate key cellular signaling pathways.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers.[5][6] Imidazopyrimidine derivatives have been designed to inhibit components of this pathway, particularly PI3K.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyrimidine Trifluoromethylated Imidazopyrimidine Imidazopyrimidine->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by trifluoromethylated imidazopyrimidines.

The trifluoromethyl group can enhance the binding of the imidazopyrimidine core to the ATP-binding site of PI3K, leading to more potent inhibition of the downstream signaling cascade and ultimately inducing apoptosis in cancer cells.

Tubulin Polymerization Inhibition

Another important anticancer mechanism for some imidazopyrimidine derivatives is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[3][7] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Tubulin_Polymerization cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin α/β-Tubulin Heterodimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Imidazopyrimidine Trifluoromethylated Imidazopyrimidine Imidazopyrimidine->Tubulin Binds to Colchicine Site Inhibits Polymerization MitoticArrest Mitotic Arrest (G2/M Phase) Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by trifluoromethylated imidazopyrimidines.

The trifluoromethyl group can enhance the interaction of the imidazopyrimidine derivative with the colchicine binding site on β-tubulin, preventing the incorporation of tubulin dimers into growing microtubules.

Experimental Protocols

To aid researchers in the evaluation of novel imidazopyrimidine derivatives, this section provides detailed, step-by-step methodologies for key bioactivity assays.

Experimental_Workflow cluster_InVitro In Vitro Assays Synthesis Compound Synthesis (Trifluoromethylated & Non-Trifluoromethylated Analogs) Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro In Vitro Bioactivity Assays Purification->InVitro SAR Structure-Activity Relationship (SAR) & Lead Optimization InVitro->SAR InVivo In Vivo Efficacy & Toxicity Studies (Animal Models) SAR->Synthesis Iterative Design SAR->InVivo Anticancer Anticancer (MTT Assay) Kinase Kinase Inhibition (Biochemical Assay) Antiviral Antiviral (Plaque Reduction Assay) Antimicrobial Antimicrobial (Broth Microdilution)

Caption: General experimental workflow for the development of imidazopyrimidine-based therapeutic agents.

In Vitro Anticancer Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][10]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (both trifluoromethylated and non-trifluoromethylated analogs) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[11]

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme.[8]

Protocol:

  • Reaction Setup: In a 96-well plate, combine the purified kinase, a specific peptide substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with a fluorescent probe).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by measuring radioactivity or fluorescence, depending on the assay format.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

In Vitro Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in viral plaques.

Protocol:

  • Cell Monolayer: Seed a confluent monolayer of host cells in a multi-well plate.

  • Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the test compounds.

  • Infection: Infect the cell monolayer with the virus-compound mixture.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

  • Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[1][11]

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.[11]

  • Inoculum Preparation: Prepare a standardized inoculum of the bacterial or fungal strain to be tested.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Perspectives

The strategic incorporation of a trifluoromethyl group is a powerful tool for enhancing the bioactivity of imidazopyrimidine derivatives. The available data, though not always from direct comparative studies on identical scaffolds, consistently points towards a significant potentiation of anticancer, kinase inhibitory, and antimicrobial activities. This is largely attributed to the unique physicochemical properties of the CF3 group, which can improve pharmacokinetics and strengthen target interactions.

Future research should focus on systematic structure-activity relationship studies, synthesizing and testing pairs of trifluoromethylated and non-trifluoromethylated imidazopyrimidine analogs to provide a clearer, quantitative understanding of the "trifluoromethyl effect" on this privileged scaffold. Such data will be invaluable for the rational design of the next generation of imidazopyrimidine-based therapeutics with improved efficacy and safety profiles.

References

Click to expand
  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

  • Hirabayashi, A., Mukaiyama, H., Kobayashi, H., Shiohara, H., Nakayama, S., Ozawa, M., Tsuji, E., Miyazawa, K., Misawa, K., Ohnota, H., & Isaji, M. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9247-9260. [Link]

  • Muppaneni, T., Piska, K., & Rapolu, R. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Molecules, 25(22), 5299. [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

  • Roberts, T. C., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 18(23), 6071-6077. [Link]

  • Al-Tel, T. H., et al. (2022). New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. International Journal of Molecular Sciences, 23(11), 6084. [Link]

  • Al-Otaibi, F. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2022, 8859617. [Link]

  • Zhang, Y., et al. (2021). Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase. European Journal of Medicinal Chemistry, 225, 113724. [Link]

  • ResearchGate. (n.d.). Inhibitory concentration 50% (IC50) of tested compounds against MHV-1 and HSV-1. Retrieved from [Link]

  • Shestakov, A. S., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Chemistry of Heterocyclic Compounds, 60(11), 1-1. [Link]

  • AntiviralDB. (2025). An expert-curated database of antiviral agents against human infectious diseases. Retrieved from [Link]

  • Chowdhury, M. G., et al. (2024). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry, 15(5), 1488-1507. [Link]

  • Theodosiou, A., et al. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. Pharmaceuticals, 15(11), 1403. [Link]

  • Pérez-Rodríguez, F., et al. (2021). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Foods, 10(10), 2351. [Link]

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A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study with 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly within oncology, the identification of novel small-molecule inhibitors with superior potency, selectivity, and cellular efficacy is a primary objective. The journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous, multi-faceted testing. A critical phase in this process is benchmarking—the systematic comparison of a novel compound against established, clinically relevant inhibitors. This guide provides a comprehensive framework for such a comparative analysis, using the hypothetical novel compound, 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine (hereafter referred to as "Compound X"), as our subject.

This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, scientifically-grounded narrative that explains not just what to do, but why each step is crucial for building a robust preclinical data package.

The Rationale for Benchmarking and Selection of Comparators

Before embarking on any experimental work, a clear strategic framework is essential. The goal is to understand how Compound X performs relative to inhibitors that are already well-characterized and, in some cases, approved for clinical use. For this guide, we will assume that initial screening has suggested Compound X may have activity against key oncogenic kinases such as Anaplastic Lymphoma Kinase (ALK), ROS1, and MET. These kinases are validated targets in non-small cell lung cancer (NSCLC) and other malignancies.[1][2][3][4]

Our choice of standard inhibitors is therefore dictated by this target profile. We will benchmark Compound X against:

  • Crizotinib (Xalkori®): A first-generation inhibitor of ALK, ROS1, and MET.[1][2][5] It serves as a foundational benchmark.

  • Ceritinib (Zykadia®): A second-generation, highly potent ALK inhibitor, also with activity against ROS1.[3][6][7][8][9] It allows for comparison against a more advanced inhibitor.

  • Lorlatinib (Lorbrena®/Lorviqua®): A third-generation, macrocyclic inhibitor of ALK and ROS1, specifically designed to overcome resistance mutations and penetrate the blood-brain barrier.[10][11][12][13][14][] This provides a high bar for performance, especially concerning resistance and central nervous system activity.

These comparators provide a spectrum of activity and generational advancement, allowing for a nuanced understanding of Compound X's potential advantages and liabilities.

The signaling pathways mediated by these kinases are central to cell proliferation and survival. Constitutive activation of these pathways, often through genetic rearrangements, drives tumor growth.[16][17][18]

Kinase_Signaling_Pathways cluster_0 Cell Membrane cluster_1 Downstream Signaling Cascades cluster_2 Cellular Outcomes ALK ALK RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway ALK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway ALK->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway ALK->JAK_STAT ROS1 ROS1 ROS1->PI3K_AKT_mTOR ROS1->JAK_STAT MET MET MET->RAS_RAF_MEK_ERK MET->PI3K_AKT_mTOR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Metastasis Metastasis PI3K_AKT_mTOR->Metastasis JAK_STAT->Proliferation

Caption: Simplified signaling pathways of ALK, ROS1, and MET.

Experimental Framework for Comparative Analysis

A multi-tiered approach is necessary to build a comprehensive profile of Compound X. We will progress from cell-free biochemical assays to cell-based assays that measure both phenotypic outcomes and direct target interaction.

Biochemical Potency and Selectivity: In Vitro Kinase Assays

The first step is to determine the direct inhibitory effect of Compound X on the enzymatic activity of our target kinases in a purified, cell-free system. This provides fundamental measures of potency, such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).[19]

Causality Behind Experimental Choices:

  • Why start with a biochemical assay? It isolates the interaction between the inhibitor and the kinase, free from confounding cellular factors like membrane permeability, efflux pumps, or metabolic degradation. This gives the cleanest measure of direct potency.

  • Why determine Ki? While IC50 is a common measure, it is dependent on experimental conditions (like ATP concentration). Ki is a more absolute measure of binding affinity, allowing for more standardized comparisons across different studies.[19][20][21][22]

  • Why a kinase panel? Testing against a broad panel of kinases is crucial for assessing selectivity. A highly selective inhibitor is often desirable to minimize off-target effects and potential toxicity.

In_Vitro_Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant Kinase (ALK, ROS1, MET) - Substrate (e.g., peptide) - ATP (often radiolabeled [γ-32P]ATP) - Compound X & Standards (serial dilutions) start->reagents incubation Incubate Reagents (Kinase, Substrate, ATP, Inhibitor) at 37°C reagents->incubation stop_reaction Stop Reaction (e.g., add EDTA or spotting on membrane) incubation->stop_reaction quantify Quantify Substrate Phosphorylation (e.g., Scintillation counting, Fluorescence) stop_reaction->quantify analysis Data Analysis: - Plot % Inhibition vs. [Inhibitor] - Calculate IC50 and Ki values quantify->analysis end End analysis->end

Caption: Workflow for a typical in vitro kinase assay.

Detailed Protocol: In Vitro Kinase Assay (Radiometric Format)

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Serially dilute Compound X and standard inhibitors (Crizotinib, Ceritinib, Lorlatinib) in DMSO, followed by a further dilution in 1X kinase buffer.

    • Prepare a solution of the recombinant kinase (e.g., ALK, ROS1, or MET) and its specific peptide substrate in 1X kinase buffer.

    • Prepare a solution of ATP, including [γ-32P]ATP, in 1X kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase to allow for competitive inhibition to be accurately measured.[23]

  • Reaction Setup (in a 96-well plate):

    • Add 10 µL of the diluted inhibitor or DMSO (vehicle control) to each well.

    • Add 20 µL of the kinase/substrate mix to each well.

    • Initiate the reaction by adding 20 µL of the ATP mix. The final reaction volume is 50 µL.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction:

    • Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane.

  • Washing:

    • Wash the membrane multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantification:

    • Measure the radioactivity on the membrane using a scintillation counter.[24][25]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert IC50 to Ki using the Cheng-Prusoff equation if the mechanism is competitive with ATP.[19]

Cellular Efficacy: Cell Viability and Proliferation Assays

Demonstrating that an inhibitor can kill or halt the proliferation of cancer cells that are dependent on its target kinase is a critical validation step. We will use cancer cell lines with known ALK, ROS1, or MET genetic alterations.

Causality Behind Experimental Choices:

  • Why use specific cell lines? Using a cell line with a known oncogenic driver (e.g., EML4-ALK fusion in H3122 cells) directly tests the hypothesis that inhibiting that driver with Compound X will impact cell viability. A control cell line lacking this driver should be much less sensitive, demonstrating on-target activity.

  • Why the MTT Assay? The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric, and high-throughput method to measure cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[26][27]

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate (e.g., H3122 for ALK, HCC78 for ROS1) start->seed_cells add_inhibitors Add Serial Dilutions of Compound X & Standard Inhibitors seed_cells->add_inhibitors incubate_72h Incubate for 72 hours at 37°C, 5% CO2 add_inhibitors->incubate_72h add_mtt Add MTT Reagent to each well incubate_72h->add_mtt incubate_4h Incubate for 4 hours (Viable cells convert yellow MTT to purple formazan) add_mtt->incubate_4h solubilize Add Solubilization Solution (e.g., SDS-HCl) to dissolve formazan crystals incubate_4h->solubilize read_absorbance Read Absorbance at ~570 nm using a plate reader solubilize->read_absorbance analysis Data Analysis: - Plot % Viability vs. [Inhibitor] - Calculate EC50 values read_absorbance->analysis end End analysis->end

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

  • Cell Seeding:

    • Seed cells (e.g., 5,000 cells/well) in a 96-well flat-bottom plate in 100 µL of complete culture medium. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X and the standard inhibitors in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitors. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).

    • Incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to insoluble purple formazan crystals.[26][27]

  • Solubilization:

    • Carefully aspirate the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[28]

  • Absorbance Measurement:

    • Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[26]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to determine the half-maximal effective concentration (EC50).

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

A potent inhibitor in a biochemical assay that shows cellular activity may still not be engaging its intended target in the cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify that a compound binds to its target protein in the complex milieu of an intact cell.[29][30][31][32]

Causality Behind Experimental Choices:

  • Why CETSA? It provides direct evidence of target engagement in a physiological context. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand (our inhibitor).[29][31][33] This confirms that the compound can reach its target and bind to it within the cell.

  • Why is this a self-validating system? A positive thermal shift is a direct biophysical consequence of the drug binding to the target. This provides strong, direct evidence that is less prone to the indirect artifacts that can affect purely phenotypic assays.

CETSA_Workflow start Start treat_cells Treat Intact Cells with Compound X or Vehicle (DMSO) start->treat_cells heat_challenge Heat Challenge: Aliquot cells and heat at a range of temperatures treat_cells->heat_challenge lysis Cell Lysis (e.g., Freeze-thaw cycles) heat_challenge->lysis centrifugation High-Speed Centrifugation to separate soluble (supernatant) from precipitated (pellet) proteins lysis->centrifugation protein_quantification Collect Supernatant and Quantify Soluble Target Protein (e.g., Western Blot, ELISA) centrifugation->protein_quantification analysis Data Analysis: - Plot % Soluble Protein vs. Temperature - Observe thermal shift (ΔTm) in compound-treated samples protein_quantification->analysis end End analysis->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol: CETSA®

  • Cell Treatment:

    • Culture cells to ~80% confluency. Treat the cells with a high concentration of Compound X (or a standard inhibitor) or vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.

  • Heating:

    • Harvest the cells and resuspend them in a buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler for 3-8 minutes across a range of temperatures (e.g., 40°C to 70°C).[30][31]

  • Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[30]

  • Detection:

    • Carefully collect the supernatant.

    • Analyze the amount of soluble target protein (e.g., ALK) remaining in the supernatant at each temperature point using Western blotting or another protein quantification method like ELISA.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For both vehicle- and compound-treated samples, plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature.

    • A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle control. This shift (ΔTm) is a direct measure of target stabilization.

Data Synthesis and Interpretation

The power of benchmarking lies in the direct comparison of quantitative data. All results should be summarized in a clear, tabular format.

Table 1: Comparative Biochemical Potency

CompoundTarget KinaseIC50 (nM)Ki (nM)
Compound X ALK[Experimental Value][Experimental Value]
ROS1[Experimental Value][Experimental Value]
MET[Experimental Value][Experimental Value]
Crizotinib ALK~20[Value]
ROS1[Value][Value]
MET~8[Value]
Ceritinib ALK~0.2[Value]
ROS1[Value][Value]
MET>1000>1000
Lorlatinib ALK<0.07<0.025
ROS1<0.025<0.025
MET[Value][Value]

Note: Literature values for standard inhibitors are provided for context.[3][4][34] Actual experimental values should be generated in parallel with Compound X for the most accurate comparison.

Table 2: Comparative Cellular Efficacy

CompoundCell Line (Driver)EC50 (nM)
Compound X H3122 (EML4-ALK)[Experimental Value]
HCC78 (SLC34A2-ROS1)[Experimental Value]
EBC-1 (MET amplification)[Experimental Value]
Crizotinib H3122 (EML4-ALK)[Experimental Value]
HCC78 (SLC34A2-ROS1)[Experimental Value]
EBC-1 (MET amplification)[Experimental Value]
Ceritinib H3122 (EML4-ALK)[Experimental Value]
HCC78 (SLC34A2-ROS1)[Experimental Value]
EBC-1 (MET amplification)[Experimental Value]
Lorlatinib H3122 (EML4-ALK)[Experimental Value]
HCC78 (SLC34A2-ROS1)[Experimental Value]
EBC-1 (MET amplification)[Experimental Value]

Interpretation:

By analyzing these tables, a profile of Compound X emerges:

  • Potency: How do the IC50/Ki values of Compound X compare to the standards? Is it more potent than the first-generation Crizotinib? Does it approach the potency of second- or third-generation inhibitors?

  • Selectivity: By comparing the IC50 values across different kinases (and from a broader kinase panel, not shown), is Compound X a multi-kinase inhibitor like Crizotinib, or is it highly selective for a specific kinase, like Alectinib (not tested here) or Ceritinib for ALK over MET?[3]

  • Cellular Efficacy: Does the biochemical potency translate to cellular activity? The EC50 values should ideally be within a reasonable multiple of the biochemical IC50 values. A large discrepancy might suggest poor cell permeability or active efflux.

  • Structure-Activity Relationship: This data forms the basis for understanding how the chemical structure of Compound X contributes to its biological activity, guiding future medicinal chemistry efforts.

Conclusion

This guide outlines a logical and robust workflow for the initial benchmarking of a novel kinase inhibitor, 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine. By progressing from cell-free biochemical assays to cell-based functional and target engagement studies, and by systematically comparing its performance against well-characterized standard inhibitors, researchers can build a comprehensive and reliable data package. This foundational knowledge is indispensable for making informed decisions about the future development of any promising new chemical entity.

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A Comparative Guide to the Structural Activity Relationship (SAR) of 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazo[1,2-c]pyrimidine Scaffold - A Privileged Heterocycle in Kinase Inhibition

The imidazo[1,2-c]pyrimidine core is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry. Its structure is bioisosteric to purine, enabling it to effectively compete with ATP for the binding sites of various kinases. This has led to the development of numerous kinase inhibitors based on this scaffold for a range of therapeutic areas, including oncology and inflammatory diseases.[1][2][3]

The specific scaffold of interest, 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine, presents a unique combination of features: a reactive dichlorinated pyrimidine ring, a stabilizing trifluoromethyl group on the imidazole moiety, and multiple sites for chemical modification. Understanding the SAR of this scaffold is crucial for the rational design of potent and selective inhibitors.

The Trifluoromethyl Group at C2: A Key Anchor for Potency and Bioavailability

The presence of a trifluoromethyl (CF3) group at the C2 position of the imidazo[1,2-c]pyrimidine ring is a critical determinant of its biological activity. The CF3 group is a strong electron-withdrawing group, which can significantly impact the electronic properties of the heterocyclic system.[4] This electronic modulation can influence the binding affinity of the molecule to its biological target.

Furthermore, the incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic properties such as membrane permeability and oral bioavailability.[5] The CF3 group can block sites of oxidative metabolism, leading to a longer half-life in vivo.

The 5,7-Dichloro Substitution Pattern: A Gateway to Diverse Analogs

The chlorine atoms at the C5 and C7 positions of the pyrimidine ring are not merely passive substituents; they are key reactive handles that allow for the generation of a diverse library of analogs through nucleophilic substitution reactions. This is a crucial aspect of the SAR of this scaffold, as it provides a straightforward method to explore the chemical space around the core and optimize biological activity.

While direct SAR studies on 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine are not extensively published, valuable insights can be drawn from the closely related 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine scaffold, which has been utilized in the development of Threonine Tyrosine Kinase (TTK) inhibitors.[6][7] In this series, the chloro groups at the C5 and C7 positions are sequentially displaced by various nucleophiles, such as amines and aryloxy anions, to generate a wide range of derivatives with varying biological activities.[6][7] This suggests a similar reactivity pattern for the 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine scaffold, where the C7 position is generally more reactive towards nucleophilic substitution than the C5 position.

Hypothetical SAR at C5 and C7 based on Analogous Scaffolds

Based on the chemistry of related dichlorinated heterocyclic systems, we can postulate the following SAR trends for modifications at the C5 and C7 positions of the 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine core:

  • Substitution at C7: This position is likely the more facile site for initial modification. Introduction of small, hydrogen-bond donating or accepting groups could significantly impact kinase hinge-binding interactions.

  • Substitution at C5: Following modification at C7, the C5 position can be further functionalized. Bulky or lipophilic groups at this position may be directed towards the solvent-exposed region of the ATP-binding pocket, influencing solubility and cell permeability.

The differential reactivity of the C5 and C7 positions allows for a regioselective synthesis of a diverse library of compounds, which is a significant advantage in a drug discovery program.

Comparative SAR of Imidazo[1,2-c]pyrimidine Analogs as Kinase Inhibitors

While specific data for the 5,7-dichloro scaffold is limited, SAR studies on other imidazo[1,2-c]pyrimidine derivatives provide a valuable framework for understanding the impact of substitutions at other positions. A notable example is the development of imidazo[1,2-c]pyrimidine derivatives as potent inhibitors of the Syk family of kinases.[1]

Compound Modification Syk IC50 (nM) ZAP-70 IC50 (nM) Reference
9a R = H1.81.1[1]
9b R = 2-Me2.01.1[1]
9c R = 3-Me1.81.2[1]
9d R = 4-Me1.91.2[1]
9e R = 4-F1.30.9[1]
9f R = 4-Cl1.20.7[1]

Table 1: SAR of 5-substituted imidazo[1,2-c]pyrimidine analogs as Syk/ZAP-70 inhibitors.[1]

The data in Table 1 suggests that substitution at the 5-position of the imidazo[1,2-c]pyrimidine core is well-tolerated, with various small substituents leading to potent inhibition of Syk and ZAP-70 kinases.[1] Notably, the introduction of a halogen at the 4-position of the phenyl ring at C5 (compounds 9e and 9f) resulted in a slight increase in potency.[1]

Experimental Protocols

General Synthesis of Imidazo[1,2-c]pyrimidine Analogs

The synthesis of the imidazo[1,2-c]pyrimidine core generally involves the condensation of a 4-aminopyrimidine with an α-haloketone. For the specific case of 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine, the starting materials would be 4-amino-2,6-dichloropyrimidine and a suitable 3-bromo-1,1,1-trifluoroacetone derivative.

Step-by-step synthesis of a substituted imidazo[1,2-c]pyrimidine (general procedure):

  • Reaction Setup: To a solution of the appropriately substituted 4-aminopyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add the α-haloketone (1.1 equivalents).

  • Reaction Conditions: Heat the mixture to reflux for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Nucleophilic Substitution on the Dichloro-scaffold

As previously discussed, the chloro-substituents at C5 and C7 can be displaced by various nucleophiles.

Step-by-step procedure for nucleophilic aromatic substitution (SNAr):

  • Reaction Setup: Dissolve the 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine (1 equivalent) in a polar aprotic solvent such as DMF or DMSO.

  • Addition of Nucleophile: Add the desired nucleophile (e.g., an amine or an alcohol, 1.1-1.5 equivalents) and a base such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3).

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80°C to 150°C, depending on the reactivity of the nucleophile. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the product by column chromatography.

Visualizing the SAR: Logical Relationships and Pathways

SAR_summary cluster_core 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine Core cluster_modifications Structural Modifications cluster_outcomes Predicted Outcomes Core Core Scaffold C2_CF3 C2-CF3 (Potency, Stability) Core->C2_CF3 Essential for Activity C5_Cl C5-Cl (Substitution Site) Core->C5_Cl C7_Cl C7-Cl (Primary Substitution Site) Core->C7_Cl C3_H C3-H (Potential for Substitution) Core->C3_H Activity Biological Activity (e.g., Kinase Inhibition) C2_CF3->Activity Properties Pharmacokinetic Properties (ADME) C2_CF3->Properties Enhances C5_Cl->Activity Fine-tuning of Potency & Selectivity C5_Cl->Properties Influences Solubility and Permeability C7_Cl->Activity Modulation via Nucleophilic Substitution C7_Cl->Properties Influences H-bonding Potential

Caption: Key SAR relationships for the 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine scaffold.

experimental_workflow start Start: 5,7-dichloro-2-(trifluoromethyl) imidazo[1,2-c]pyrimidine step1 Regioselective Nucleophilic Substitution at C7 (e.g., with R1-NH2) start->step1 step2 Nucleophilic Substitution at C5 (e.g., with R2-OH) step1->step2 step3 Biological Screening (e.g., Kinase Assays) step2->step3 step4 SAR Analysis step3->step4 step4->step1 Iterative Design end Lead Optimization step4->end

Caption: A proposed workflow for the synthesis and SAR-guided optimization of novel analogs.

Conclusion and Future Directions

The 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors. The trifluoromethyl group at C2 is anticipated to confer potency and favorable pharmacokinetic properties, while the dichloro substitutions at C5 and C7 provide versatile handles for synthetic elaboration and SAR exploration.

Future research should focus on the systematic exploration of substitutions at the C5 and C7 positions to build a comprehensive SAR map for this specific scaffold. By leveraging the synthetic accessibility and the privileged nature of the imidazo[1,2-c]pyrimidine core, it is highly probable that potent and selective inhibitors for various kinase targets can be discovered and developed. The insights provided in this guide, drawn from analogous heterocyclic systems, offer a rational starting point for these endeavors.

References

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9247-9260. [Link]

  • Katritzky, A. R., et al. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 68(13), 5724–5727. [Link]

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. PubMed, PMID: 18823784. [Link]

  • Kobak, R. Z. U., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. [Link]

  • Koval, O., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Chemistry of Heterocyclic Compounds, 60, 1-13.
  • Sahu, S., et al. (2023).
  • Yamazaki, H., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 215-227. [Link]

  • Yan, Y., et al. (2026). Design, synthesis, and nematicidal and fungicidal activities of 8-chloro-6-(trifluoromethyl) imidazo 1,2-a pyridine derivatives. Chinese Journal of Pesticide Science, 28(1), 96-105.
  • Sławiński, J., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 481. [Link]

  • Zlatic, M., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309. [Link]

  • Zlatic, M., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. ResearchGate. [Link]

  • Barsanti, P., et al. (2016). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters, 7(6), 625-630. [Link]

  • Barsanti, P., et al. (2016). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. PMC. [Link]

Sources

mass spectrometry fragmentation patterns of 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine compared to analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Anatomy

The imidazo[1,2-c]pyrimidine scaffold is a privileged nitrogenous pharmacophore, extensively utilized in the design of kinase inhibitors, including cyclin-dependent kinase (CDK) inhibitors [1]. The functionalization of this core with halogens and a trifluoromethyl (-CF3) group profoundly impacts its electronic distribution, steric profile, and subsequent mass spectrometric (MS) fragmentation behavior.

As an Application Scientist, understanding the exact collision-induced dissociation (CID) pathways of 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine is critical for metabolite identification and structural elucidation during drug development. This guide objectively compares its MS/MS fragmentation patterns against key structural analogs, providing a mechanistic rationale for the observed data.

Comparative Fragmentation Mechanisms

To establish a robust analytical framework, we compare the target compound against two synthetic analogs synthesized in similar medicinal chemistry workflows [1]:

  • Target: 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine (Exact Mass: 254.96 Da)

  • Analog A: 5-bromo-7-chloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine

  • Analog B: 7-chloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidin-5-ol

Causality of Cleavage Pathways

The fragmentation of these molecules under positive Electrospray Ionization (ESI+) is governed by bond dissociation energies and the stability of the resulting product ions.

  • Halogen Expulsion (C-X Cleavage): The target compound exhibits a highly diagnostic precursor isotopic signature of m/z 256, 258, and 260 in a 9:6:1 ratio, confirming the presence of two chlorine atoms. Upon CID, the primary event is the homolytic cleavage of the C-Cl bond, resulting in the loss of a chlorine radical (•Cl, -35 Da) [2]. Comparative Insight: In Analog A , the C-Br bond (~280 kJ/mol) is significantly weaker than the C-Cl bond (~330 kJ/mol). Consequently, at lower collision energies, Analog A exclusively loses the bromine radical (•Br, -79 Da), leaving the C-Cl bond intact. This predictable energy-dependent cleavage serves as a structural diagnostic tool.

  • Trifluoromethyl Dynamics: The highly electronegative -CF3 group at the 2-position destabilizes adjacent positive charges but provides two distinct fragmentation routes: the direct loss of a trifluoromethyl radical (•CF3, -69 Da) or the rearrangement-driven loss of hydrogen fluoride (HF, -20 Da)[3]. The HF loss is facilitated by hydrogen abstraction from the adjacent imidazole ring.

  • Pyrimidine Ring Opening: Following dehalogenation, the electron-deficient imidazo[1,2-c]pyrimidine core undergoes a retro-Diels-Alder-like contraction or direct ring opening, typically characterized by the expulsion of hydrogen cyanide (HCN, -27 Da) [4].

MS_Fragmentation Precursor [M+H]+ m/z 256 (35Cl2) Loss_Cl [M+H - Cl]+ m/z 221 Precursor->Loss_Cl -Cl (-35 Da) Loss_CF3 [M+H - CF3]+ m/z 187 Precursor->Loss_CF3 -CF3 (-69 Da) Loss_HF [M+H - HF]+ m/z 236 Precursor->Loss_HF -HF (-20 Da) Ring_Open Ring Cleavage (-HCN) Loss_Cl->Ring_Open -HCN (-27 Da) Loss_CF3->Ring_Open -HCN (-27 Da)

Logic of collision-induced dissociation (CID) pathways for the target compound.

Quantitative Data Comparison

The following table summarizes the high-resolution accurate mass (HRAM) fragments expected for the target and its analogs under standardized ESI-MS/MS conditions (Collision Energy: 20-40 eV).

CompoundPrecursor [M+H]+ (m/z)*Primary Fragment (m/z)Neutral / Radical LossSecondary Fragment (m/z)Mechanistic Note
Target 255.96220.99-35 Da (•Cl)193.98Loss of Cl followed by HCN (-27 Da)
Target 255.96186.96-69 Da (•CF3)159.95Direct CF3 cleavage at elevated CE
Analog A 299.91220.99-79 Da (•Br)193.98Preferential C-Br cleavage over C-Cl
Analog B 238.00218.00-20 Da (HF)183.00Hydroxyl group stabilizes HF loss

*Precursor m/z values are calculated based on the most abundant isotopes (35Cl, 79Br).

Self-Validating Experimental Protocol: LC-ESI-Q-TOF MS/MS

To ensure absolute scientific integrity and reproducibility, the following protocol employs a self-validating feedback loop. We utilize Quadrupole Time-of-Flight (Q-TOF) mass spectrometry because its high mass accuracy (< 2 ppm) is mandatory to distinguish isobaric losses (e.g., distinguishing a -CO loss from a -N2 or -C2H4 loss).

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Calibration

  • Prepare a 10 µg/mL solution of the target compound in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor, maximizing the yield of the [M+H]+ precursor ion in the ESI source.

Step 2: UHPLC Chromatographic Separation

  • Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Run a rapid gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Self-Validation Checkpoint: Monitor the retention time stability. Co-elution with a known stable-isotope-labeled internal standard confirms system suitability and rules out matrix suppression.

Step 3: ESI(+) Source Optimization & Isotope Verification

  • Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Self-Validation Checkpoint: Before triggering MS/MS, acquire a full MS1 scan. The system MUST validate the 9:6:1 isotopic cluster at m/z 256, 258, and 260. If this ratio deviates by >5%, the system is suffering from space-charge effects or detector saturation, and the sample must be diluted.

Step 4: Energy-Resolved CID MS/MS

  • Isolate the monoisotopic precursor (m/z 255.96) in the quadrupole.

  • Apply a collision energy (CE) ramp from 15 eV to 45 eV using Argon as the collision gas.

  • Causality: Ramping the CE ensures that both low-energy pathways (HF loss) and high-energy pathways (pyrimidine ring cleavage) are captured in a single composite spectrum, providing a complete structural fingerprint.

LCMS_Workflow Prep Sample Prep (0.1% FA) LC UHPLC (C18 Column) Prep->LC ESI ESI(+) Source (Isotope Check) LC->ESI MSMS Q-TOF MS/MS (CE Ramp) ESI->MSMS Data Data Analysis (HRAM) MSMS->Data

Self-validating LC-ESI-MS/MS experimental workflow for fragmentation mapping.

References

  • Title: WO2022174031A1 - Cdk inhibitors and methods of use thereof Source: Google Patents URL
  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Ionic series in mass spectra of trifluoromethyl-substituted heterocycles Source: Fluorine Notes URL: [Link]

  • Title: Inactivating Activities and Mechanism of Imidazo[1,2-c]pyrimidin-5(6H)-one Nucleoside Derivatives Incorporating a Sulfonamide Scaffold Source: ACS Publications URL: [Link]

Safety Operating Guide

5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Operational Safety Protocol for 5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine

Introduction

5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine is a highly functionalized, polyhalogenated fused heterocycle. It is primarily utilized as an advanced electrophilic intermediate in the synthesis of cyclin-dependent kinase (CDK) inhibitors for oncology drug development [[1]](). Due to its dense halogenation—comprising a trifluoromethyl group and two reactive chlorine atoms—its handling and disposal present severe thermochemical and environmental challenges. This guide provides EHS professionals and bench scientists with a self-validating, causality-driven protocol for the safe lifecycle management of this compound.

Section 1: Physicochemical Hazard Profiling & Causality

To understand the strict disposal requirements, one must first analyze the molecular architecture of the compound. The presence of both C-F and C-Cl bonds dictates a highly specific degradation pathway.

  • The C-F Bond Challenge: The trifluoromethyl (-CF3) group contains carbon-fluorine bonds, which are among the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol). Standard waste combustion temperatures fail to cleave these bonds efficiently, potentially releasing intact, persistent fluorinated fragments into the environment 2.

  • The C-Cl Bond Challenge: The 5,7-dichloro substitution introduces the risk of generating phosgene (COCl2) and hydrogen chloride (HCl) gas if the compound is only partially combusted. Phosgene is a highly toxic gas that forms when chlorinated organics are subjected to inadequate heat during incineration 3.

Table 1: Quantitative Hazard & Decomposition Profile

Property / HazardValue / DescriptionCausality / Mechanism
Target Core Imidazo[1,2-c]pyrimidineNitrogenous core generates toxic nitrogen oxides (NOx) upon thermal decomposition.
Halogen Density 3 Fluorines, 2 ChlorinesHigh halogen-to-carbon ratio drastically lowers the heat of combustion (BTU value).
Decomposition Gases HF, HCl, NOx, CO, CO2Thermal cleavage of C-X bonds in the presence of oxygen and ambient moisture [[4]]().
Incomplete Combustion Phosgene (COCl2)Insufficient incineration temperatures (<1000°C) cause partial oxidation of chlorinated carbons 3.

Section 2: Waste Segregation & Regulatory Compliance

Under the EPA's Resource Conservation and Recovery Act (RCRA), polyhalogenated heterocycles must be strictly classified and managed as Halogenated Organic Compounds (HOCs) 5.

The Causality of Segregation: Why must halogenated waste be kept strictly separate from non-halogenated solvent waste? Halogenated compounds act as chemical flame retardants; they possess a very low heat of combustion. Commercial hazardous waste incinerators require a specific BTU/lb threshold to maintain the >1100°C temperatures necessary to destroy C-F bonds. If halogenated waste is heavily mixed with non-halogenated waste, the overall BTU value of the drum drops. The disposal facility must then burn supplemental natural gas to maintain the temperature, which drastically increases both the financial cost of disposal and the environmental carbon footprint.

Section 3: Step-by-Step Disposal Methodology

The following self-validating protocol ensures zero-emission transfer from the laboratory bench to the final destruction facility.

Phase 1: Point-of-Generation Collection
  • Engineering Controls: Execute all transfers within a certified Class II chemical fume hood. Do not handle the dry powder on an open bench due to the risk of combustible dust formation and inhalation of halogenated particulates 4.

  • PPE Selection: Don double nitrile gloves. Halogenated organics can permeate standard single-layer nitrile over time; double-gloving provides a sacrificial outer layer that can be immediately discarded upon contamination.

  • Solid Waste Containerization: Transfer unreacted 5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine powder and contaminated consumables (e.g., weigh boats, spatulas) into a wide-mouth High-Density Polyethylene (HDPE) container. HDPE is highly resistant to halogenated solvent degradation [[4]]().

Phase 2: Decontamination & Rinsate Management
  • The Triple-Rinse Protocol: Empty reaction vessels and reagent vials are not considered "RCRA empty" until they have been triple-rinsed.

    • Causality: The first solvent rinse removes approximately 90% of the residual chemical. The second removes 90% of the remainder (99% total clearance). The third removes 90% of that (99.9% total clearance). This logarithmic reduction is the scientific basis for EPA decontamination standards.

  • Rinsate Execution: Wash the glassware three times with a compatible solvent (e.g., acetonitrile or methanol). Collect 100% of this rinsate into the designated "Halogenated Solvent Waste" carboy.

Phase 3: Satellite Accumulation & Final Disposition
  • SAA Labeling: Affix a hazardous waste tag immediately upon adding the first drop of waste. Explicitly write "5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine" and check the "Toxic" and "Halogenated" hazard boxes.

  • High-Temperature Incineration: Transfer the waste to the EHS department for final disposition. The ultimate disposal mechanism must be a licensed rotary kiln incinerator operating at >1100°C (2012°F) with a minimum residence time of 2 seconds. This extreme thermal environment is mandatory to shatter the C-F bonds. Furthermore, the facility must utilize a wet alkaline scrubber (e.g., NaOH spray) in the exhaust stack to neutralize the massive volumes of HF and HCl gases generated during combustion 3.

Section 4: Visualizing the Disposal Workflow

G Gen Waste Generation: 5,7-Dichloro-2-(CF3)imidazo[1,2-c]pyrimidine Seg Waste Segregation: Halogenated Organic Stream Gen->Seg Cont Containerization: HDPE / Compatible Solvent Jug Seg->Cont Prevent Mixing SAA Storage: Satellite Accumulation Area (SAA) Cont->SAA EHS EHS Transfer & Manifesting SAA->EHS Max 90 Days Inc Final Disposal: High-Temp Incineration (>1100°C) EHS->Inc Scrub Gas Scrubbing: Neutralization of HF & HCl Inc->Scrub Acid Gas Release

Workflow for the safe segregation and thermal destruction of polyhalogenated heterocyclic waste.

Section 5: Emergency Spill Response

In the event of a breach outside primary containment:

  • Solid Spill: Do not dry sweep. Dry sweeping aerosolizes the halogenated powder. Lightly mist the powder with a compatible solvent (if safe) or use a static-free, damp absorbent pad to collect the material. Place all cleanup materials into a sealed HDPE container 4.

  • Liquid Spill (Reaction Mixture): Surround the spill with an inert, non-combustible absorbent such as diatomaceous earth or vermiculite. Never use sawdust or paper towels, as the high surface area combined with reactive halogens can create a localized fire hazard.

Sources

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